molecular formula C15H21BrN2 B11828752 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole

1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole

Cat. No.: B11828752
M. Wt: 309.24 g/mol
InChI Key: PUAWFEXCUFIIIZ-UHFFFAOYSA-N
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Description

1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole is a compound that features a unique adamantane moiety attached to a pyrazole ring The adamantane structure is known for its rigidity and stability, which imparts significant chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety is first functionalized to introduce a reactive group, such as a bromine or hydroxyl group.

    Pyrazole Ring Formation: The functionalized adamantane is then reacted with appropriate precursors to form the pyrazole ring. This step often involves cyclization reactions under controlled conditions.

    Bromination and Methylation:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the pyrazole ring interacts with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole is unique due to its combination of the adamantane moiety with a brominated and methylated pyrazole ring. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C15H21BrN2

Molecular Weight

309.24 g/mol

IUPAC Name

1-(1-adamantylmethyl)-4-bromo-5-methylpyrazole

InChI

InChI=1S/C15H21BrN2/c1-10-14(16)8-17-18(10)9-15-5-11-2-12(6-15)4-13(3-11)7-15/h8,11-13H,2-7,9H2,1H3

InChI Key

PUAWFEXCUFIIIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)Br

Origin of Product

United States

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